Bienvenue dans la boutique en ligne BenchChem!

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Medicinal chemistry Agrochemical discovery Structure-Activity Relationship (SAR)

This compound is the commercially stocked 3‑carboxamide regioisomer, ensuring exclusive regioisomeric purity critical for avoiding off‑target effects in chemical biology. Its unique 7‑chloro‑4‑methoxy substitution pattern provides a distinct electrostatic surface compared to 6‑chloro or 4‑fluoro analogs, while the XLogP3 of 2.8 and PSA of 97.3 Ų support favorable foliar uptake and cell‑based assay compatibility. Replacement with the 5‑carboxamide isomer or thiophene‑2‑carboxamide analog alters H‑bond geometry and lipophilicity, risking target engagement failure. Procure this precise pharmacophore for reproducible SDH inhibition, antiproliferative profiling, or QSPR model building.

Molecular Formula C13H11ClN4O2S
Molecular Weight 322.77
CAS No. 1208680-60-7
Cat. No. B2771268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
CAS1208680-60-7
Molecular FormulaC13H11ClN4O2S
Molecular Weight322.77
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C13H11ClN4O2S/c1-18-6-5-8(17-18)12(19)16-13-15-10-9(20-2)4-3-7(14)11(10)21-13/h3-6H,1-2H3,(H,15,16,19)
InChIKeyHZHWLGUNYRAMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1208680-60-7) – Structural and Functional Baseline for Procurement


N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1208680-60-7) is a heterocyclic small-molecule composed of a 7-chloro-4-methoxybenzothiazole core linked through a carboxamide bridge to a 1-methyl-1H-pyrazole-3-carboxamide moiety [1]. The compound belongs to the broader class of pyrazole–benzothiazole hybrids, a scaffold family whose members are widely explored as succinate dehydrogenase inhibitors (SDHIs) in agrochemicals and as kinase- or tubulin-targeted antiproliferative agents in medicinal chemistry [2][3]. Biochemically, the motif is designed to present a planar, hydrogen-bond-capable pharmacophore adorned with electron-withdrawing and donating substituents; the chloro and methoxy groups on the benzothiazole ring modulate electron density and steric bulk, while the carboxamide regiochemistry (3‑position on the pyrazole) dictates the vector of the terminal amide and thus the hydrogen‑bonding pattern accessible to a target protein [1][3].

Why Generic Substitution of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Fails: Quantitative Structural and Contextual Barriers


Interchanging N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide with close analogs—such as the regioisomeric 5‑carboxamide, the 1‑ethyl‑3‑carboxamide variant, or the corresponding thiophene‑2‑carboxamide—is not a conservative substitution. Regiochemical isomerism (3‑ vs. 5‑carboxamide) alters the spatial orientation of the terminal amide, which governs the hydrogen‑bonding pharmacophore and ultimately the binding geometry in enzyme pockets like succinate dehydrogenase (SDH) [2]. The chloro and methoxy substituents together create a unique electrostatic surface that differs from that of the 6‑chloro or 4‑fluoro analogs; published SAR on pyrazole‑benzothiazole SDH inhibitors shows that even a single halogen shift can ablate target engagement [3]. Furthermore, replacement of the pyrazole‑3‑carboxamide with a thiophene‑2‑carboxamide raises the computed XLogP3 by 1.4 units (from 2.8 to 4.2), significantly altering solubility and membrane‑partitioning behavior [1][4]. Therefore, without direct comparative biological data for the exact substitution pattern, reliance on generic or superficially similar building blocks carries a high risk of inactive or off‑target compounds when the intended application requires the precise electronic and steric presentation of the 3‑carboxamide regioisomer.

Quantitative Evidence Guide for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (1208680-60-7) vs. Closest Comparators


Regioisomeric Structural Differentiation: 3‑Carboxamide vs. 5‑Carboxamide Isomers

The target compound is the pyrazole‑3‑carboxamide regioisomer, whereas a commercially available close analog is the pyrazole‑5‑carboxamide (CAS 1019097‑00‑7) [1][2]. Despite identical molecular formula (C13H11ClN4O2S), molecular weight (322.770 g/mol), XLogP3 (2.8), and topological PSA (97.3 Ų), the two regioisomers differ in the position of the amide bond on the pyrazole ring. This positional change is known to alter hydrogen‑bonding interactions in the succinate dehydrogenase (SDH) binding pocket; the 3‑carboxamide orientation is preferred in several high‑potency SDH inhibitor series, whereas the 5‑carboxamide can be disfavored due to steric clash or suboptimal H‑bond geometry [3]. The exact mass for both isomers is 322.0291245 Da, confirming they are structural isomers and not separable by MS alone; only chromatographic or NMR methods can distinguish them, making unambiguous sourcing of the correct regioisomer essential [1][2].

Medicinal chemistry Agrochemical discovery Structure-Activity Relationship (SAR)

Lipophilicity Gap Between Pyrazole‑3‑carboxamide and Thiophene‑2‑carboxamide Analog

A commonly accessible analog in commercial screening libraries is N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide (PubChem CID 7590052) [1]. The target pyrazole‑3‑carboxamide exhibits an XLogP3 of 2.8, whereas the thiophene‑2‑carboxamide analog has a significantly higher XLogP3 of 4.2 [1][2]. This 1.4‑unit increase translates to approximately a 25‑fold higher octanol‑water partition coefficient, predicting markedly lower aqueous solubility and higher membrane retention for the thiophene analog. The polar surface areas are identical (97.3 Ų vs 97.3 Ų), indicating that the lipophilicity difference arises solely from the replacement of the pyrazole ring with a thiophene, which eliminates the H‑bond acceptor nitrogen and reduces polarity. Such a shift can push the compound outside the typical drug‑like space (XLogP ≤ 3.5) and compromise suitability for aqueous enzymatic assays.

Physicochemical profiling Drug-likeness Permeability

Class-Level Antifungal Potency Context: Pyrazole‑3‑carboxamide‑Thiazole SDH Inhibitors Surpass Commercial Fungicide Boscalid

Although direct EC50 data for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide are not publicly available, the compound shares its core pharmacophore with the pyrazole‑carboxamide‑thiazole SDH inhibitor series described by Li et al. (2023) [1]. In that series, compound 6i—which contains a pyrazole‑3‑carboxamide linked to a halogenated benzothiazole—exhibited an EC50 of 1.77 mg/L against Valsa mali, 5.2‑fold more potent than the commercial SDHI boscalid (EC50 = 9.19 mg/L) under identical in‑vitro conditions [1]. The 7‑chloro‑4‑methoxy substitution pattern in the target compound mirrors the electronic profile of the most active congeners, where electron‑withdrawing chloro and electron‑donating methoxy groups are both present to balance binding affinity and metabolic stability. The pyrazole‑3‑carboxamide (rather than 5‑carboxamide) connectivity is a critical determinant of activity in this series, as it positions the amide carbonyl for a conserved hydrogen bond with the SDH active‑site serine [1][2].

Antifungal SDH inhibition Agrochemical discovery

Anti‑Proliferative Activity Landscape: Patent‑Validated Pyrazolylbenzothiazole Scaffold with 7‑Chloro‑4‑methoxy Substitution

U.S. Patent 7,847,101 explicitly discloses 4-(7-chloro-4-methoxy-benzothiazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine as a working example within a genus claimed for anti‑proliferative, anti‑inflammatory, and anti‑angiogenic activities [1]. The target compound differs from this patented example primarily at the amide linkage (3‑carboxamide vs. free 3‑amine) and the N‑methyl substituent on the pyrazole, yet it retains the identical 7‑chloro‑4‑methoxybenzothiazole core. The patent demonstrates that compounds bearing this core inhibit cellular proliferation in multiple cancer‑relevant assays, with the 7‑chloro‑4‑methoxy pattern specifically chosen over other halogen/methoxy combinations for optimal activity [1]. While no IC50 values are provided in the patent for the exact target compound, the genus scope and the explicit inclusion of the 7‑chloro‑4‑methoxy fragment confirm that this substitution array is biologically validated in the anti‑proliferative space, not merely a theoretical construct.

Anticancer Kinase inhibition Angiogenesis

Procurement Fidelity: Guaranteed Purity, Lot Traceability, and Cost‑per‑μmol Economics

The compound is catalogued by Life Chemicals (product code F5094‑0370) in multiple weight options [1]. Pricing data (2023‑09‑10) show that the cost per mg decreases with increasing quantity: $79.00 for 10 mg ($7.90/mg), $109.00 for 25 mg ($4.36/mg), and $248.00 for 100 mg ($2.48/mg). The smallest available amount is 2 mg ($59.00, $29.50/mg). Expressed per μmol (MW = 322.77 g/mol), the 100 mg quantity provides 310 μmol at $0.80/μmol, while the 2 mg option provides 6.2 μmol at $9.52/μmol—a ~12‑fold cost premium for small‑scale procurement [1]. Purity is specified as ≥95% by Life Chemicals, consistent with industrial HTS requirements [1]. For comparison, the 5‑carboxamide regioisomer (CAS 1019097‑00‑7) is not listed by Life Chemicals under the same product family, indicating that the 3‑carboxamide isomer is the preferred stocking item for this substitution pattern [2].

Chemical procurement Screening library Cost efficiency

Computed Drug‑Likeness and Lead‑Likeness: Within Operational Ranges for Oral Bioavailability

The compound satisfies multiple drug‑likeness and lead‑likeness filters. It has a molecular weight of 322.77 g/mol (≤500), XLogP3 = 2.8 (≤5), 1 H‑bond donor (≤5), 5 H‑bond acceptors (≤10), and 3 rotatable bonds, resulting in zero violations of the Lipinski Rule of Five (Ro5) [1]. By contrast, the thiophene‑2‑carboxamide analog (XLogP3 = 4.2) approaches the Ro5 lipophilicity boundary and would fail stricter lead‑optimization filters such as the Congreve Rule of Three (Ro3), where XLogP ≤ 3 is preferred for fragment libraries [2]. The target compound’s topological polar surface area of 97.3 Ų is also within the <140 Ų threshold predictive of >10% oral absorption in humans according to the Veber model [1]. These computed profiles position the compound as a lead‑suitable starting point for oral drug discovery programs, whereas the thiophene analog would require early lipophilicity reduction.

ADME Drug-likeness Fragment-based screening

Recommended Application Scenarios for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Based on Quantitative Evidence


Succinate Dehydrogenase (SDH) Inhibitor Hit‑Finding in Antifungal Agrochemical Programs

The compound’s pyrazole‑3‑carboxamide‑benzothiazole pharmacophore aligns with the high‑potency SDH inhibitor series reported by Li et al. (2023), where congener 6i achieved an EC50 of 1.77 mg/L (5.2‑fold superior to boscalid) [1]. The 7‑chloro‑4‑methoxy substitution pattern matches the preferred electronic profile for SDH binding, and the 3‑carboxamide regiochemistry ensures the correct H‑bond geometry with the active‑site serine [1][2]. The computed XLogP3 of 2.8 and PSA of 97.3 Ų support favorable foliar uptake and translocation properties desirable in agrochemical candidates [3].

Kinase or Tubulin‑Targeted Antiproliferative Screening Based on Patent‑Validated Core Scaffold

U.S. Patent 7,847,101 validates the 7‑chloro‑4‑methoxy‑benzothiazol‑pyrazole scaffold as anti‑proliferative, anti‑inflammatory, and anti‑angiogenic [4]. The target compound can serve as a direct analog for structure‑activity expansion around the patented 4‑(7‑chloro‑4‑methoxy‑benzothiazol‑2‑yl)‑5‑methyl‑2H‑pyrazol‑3‑ylamine, with the carboxamide linkage offering a different H‑bond donor vector for kinase hinge‑binding or tubulin colchicine‑site targeting. The compound’s full Ro5 compliance and moderate lipophilicity (XLogP3=2.8) make it suitable for cell‑based antiproliferative assays with minimal DMSO‑mediated toxicity [3].

Chemical Biology Probe Development with Defined Regioisomeric Identity

The compound is the commercially stocked 3‑carboxamide regioisomer (Life Chemicals F5094‑0370), whereas the 5‑carboxamide isomer is not available from this specialist vendor [5]. This procurement exclusivity guarantees regioisomeric purity, which is critical for chemical biology experiments where off‑target effects from the wrong isomer could confound target identification. The purity guarantee of ≥95% and lot traceability support reproducible pharmacology, and the cost‑per‑μmol economics ($0.80/μmol at 100 mg scale) enable comprehensive dose‑response profiling [5].

Physicochemical Comparator for Lead‑Optimization Lipophilicity Studies

The target compound’s XLogP3 (2.8) is 1.4 units lower than that of the thiophene‑2‑carboxamide analog (XLogP3=4.2), making it a valuable matched‑pair comparator for studying the effect of heterocycle replacement on solubility, permeability, and metabolic stability [3][6]. This head‑to‑head comparison enables accurate intrinsic property attribution, supporting quantitative structure‑property relationship (QSPR) model building in medicinal chemistry campaigns.

Quote Request

Request a Quote for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.